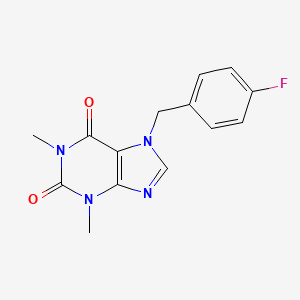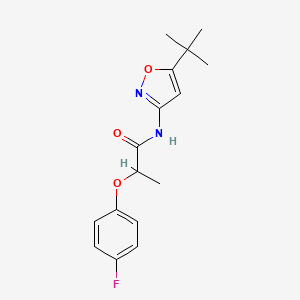![molecular formula C16H30N2O B4893923 N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)
N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine, commonly known as DMFUB, is a synthetic compound that belongs to the class of psychoactive substances known as synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are primarily located in the central nervous system and are responsible for regulating various physiological processes such as pain perception, appetite, and mood.
Wirkmechanismus
DMFUB exerts its effects by binding to the cannabinoid receptors in the brain and other parts of the body. This binding leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMFUB has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered mood and perception. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, emotion, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMFUB in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. However, its psychoactive effects and potential for abuse limit its use in certain types of experiments, and its long-term effects on the brain and other organs are still largely unknown.
Zukünftige Richtungen
Future research on DMFUB could focus on investigating its potential therapeutic applications in the treatment of various medical conditions, as well as its effects on the endocannabinoid system and other physiological processes. Studies could also explore the potential risks and benefits of DMFUB compared to other synthetic cannabinoids and natural cannabinoids such as THC and CBD. Additionally, further research could investigate the long-term effects of DMFUB on the brain and other organs, as well as its potential for abuse and addiction.
Synthesemethoden
The synthesis of DMFUB involves the reaction of 5-methylfurfural with 3,3-dimethylallylamine to form the intermediate 1-(5-methyl-2-furyl)-2-methyl-2-propen-1-amine. This intermediate is then reacted with N,N-dimethylpropane-1,3-diamine to form the final product, DMFUB.
Wissenschaftliche Forschungsanwendungen
DMFUB has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. It has also been used in scientific research to investigate the role of the endocannabinoid system in various physiological processes.
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-13(17-10-7-11-18(5)6)12-16(3,4)15-9-8-14(2)19-15/h8-9,13,17H,7,10-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQGZWZYMCRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4893847.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)

![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)


![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)

